Chemical properties and stability of 2,4-Difluoro-3-iodobenzaldehyde
Chemical properties and stability of 2,4-Difluoro-3-iodobenzaldehyde
The following is an in-depth technical guide on 2,4-Difluoro-3-iodobenzaldehyde , structured for researchers and drug development professionals.
CAS: 1806292-43-2 | Molecular Formula: C₇H₃F₂IO | Molecular Weight: 267.99 g/mol
Executive Technical Summary
2,4-Difluoro-3-iodobenzaldehyde is a specialized trisubstituted aryl scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors, covalent drugs, and fluorinated agrochemicals. Its structural uniqueness lies in the "sandwiched" iodine atom at the C3 position , flanked by two fluorine atoms at C2 and C4.
This specific arrangement creates a "push-pull" electronic environment:
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High Reactivity (C-I): The electron-withdrawing nature of the ortho-fluorines activates the C-I bond for oxidative addition, facilitating cross-coupling reactions (Suzuki, Sonogashira) even under mild conditions.
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Regioselective SNAr (C4-F): The fluorine at C4 is para to the aldehyde (an electron-withdrawing group), making it highly susceptible to nucleophilic aromatic substitution, while the C2-fluorine is sterically protected by the adjacent iodine and aldehyde.
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Aldehyde Versatility (C1): Serves as a handle for reductive amination or heterocycle formation (e.g., imidazoles, quinazolines).
Physicochemical Profile
Note: Experimental values for this specific isomer are rare in open literature; values below represent high-confidence estimates based on structural analogs (e.g., 2,6-difluoro-3-iodobenzaldehyde).
| Property | Value / Description | Context for Researchers |
| Physical State | Solid (Crystalline powder) | Likely low-melting solid (est. MP 45–60°C). |
| Solubility | DMSO, DCM, THF, Ethyl Acetate | Soluble in polar aprotic solvents; sparingly soluble in water. |
| LogP | ~2.5 – 2.8 (Predicted) | Lipophilic; suitable for cell-permeable drug scaffolds. |
| Appearance | Off-white to pale yellow | Color deepens upon oxidation or light exposure (iodine liberation). |
| Acidity | Non-protic (Aldehyde) | C1-H is not acidic; C5-H is the only aromatic proton. |
Reactivity & Stability Analysis
The "Triad of Reactivity"
The molecule possesses three distinct reactive zones that must be manipulated in a specific order to avoid side reactions.
Zone A: The Electrophilic Aldehyde (C1)
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Reactivity: High. Susceptible to oxidation (to carboxylic acid) and nucleophilic addition.
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Constraint: Must be protected (e.g., as an acetal) if performing lithiation or harsh organometallic steps elsewhere.
Zone B: The Labile Iodide (C3)
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Reactivity: High. The C-I bond is the weakest bond in the molecule.
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Mechanism:
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Cross-Coupling: Excellent substrate for Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling. The flanking fluorines electronically activate the bond but impose minor steric demand.
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Lithium-Halogen Exchange: Extremely Fast. Treatment with
-BuLi or -PrMgCl leads to rapid exchange at C3. This species is unstable above -60°C due to potential "benzyne-like" elimination of adjacent fluorines.
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Zone C: The Fluorine Substituents (C2 & C4)
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Reactivity: Moderate to High (SNAr).
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Selectivity: The C4-Fluorine is the primary site for Nucleophilic Aromatic Substitution (SNAr). It is activated by the para-aldehyde group. The C2-Fluorine is deactivated by steric crowding (flanked by Aldehyde and Iodine) and lacks the para-resonance activation.
Stability Concerns
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Oxidative Instability: The aldehyde spontaneously oxidizes to 2,4-difluoro-3-iodobenzoic acid upon prolonged exposure to air. Validation: Check purity via 1H NMR (Aldehyde proton at ~10.2 ppm vs. Acid broad peak).
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Photolytic Instability: The C-I bond is photosensitive. Accumulation of purple/brown color indicates iodine liberation.
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Base Sensitivity: Strong bases (hydroxide, alkoxide) can trigger the Cannizzaro reaction (disproportionation) or SNAr at C4.
Visualized Reactivity Pathways
The following diagram illustrates the logical flow of chemical transformations, highlighting the regioselectivity governed by the substitution pattern.
Figure 1: Chemoselectivity map.[1] Note the dominance of C4 for nucleophilic attack and C3 for metal-catalyzed coupling.
Handling & Storage Protocols
To maintain >98% purity for biological assays, strict adherence to the following protocol is required.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Long term) | Retards autoxidation of the aldehyde. |
| Atmosphere | Argon or Nitrogen | Prevents formation of benzoic acid derivatives. |
| Container | Amber Glass Vial | Blocks UV light to prevent C-I bond homolysis. |
| Seal | Parafilm + Desiccant | Hydrolysis is slow, but moisture can catalyze oxidation. |
Safety & Toxicology (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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Specific Precaution: As a poly-halogenated aromatic, this compound may possess enhanced cell permeability and potential toxicity. Handle in a fume hood.
Validated Experimental Workflows
Protocol A: Suzuki Coupling (C3-Selective)
This protocol preserves the aldehyde and fluorines while installing a biaryl motif.
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Setup: Charge a dried Schlenk tube with 2,4-difluoro-3-iodobenzaldehyde (1.0 eq), Aryl-boronic acid (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).
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Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
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Base: Add Na₂CO₃ (2.0 eq). Avoid strong bases like KOH which may trigger Cannizzaro.
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Reaction: Heat to 80°C for 4–6 hours under Argon.
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Workup: Dilute with EtOAc, wash with brine. The aldehyde is generally stable under these conditions.
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Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: SNAr Displacement (C4-Selective)
Targeting the para-fluorine with an amine nucleophile.
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Reagents: Dissolve scaffold (1.0 eq) in anhydrous THF or DMF.
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Nucleophile: Add Primary Amine (1.1 eq) and DIPEA (1.5 eq).
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Conditions: Stir at Room Temperature initially. Heat to 50°C only if conversion is slow.
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Critical Check: Monitor by TLC. If temperature exceeds 80°C, competition from C2-displacement may occur.
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Outcome: The product will be a 2-fluoro-3-iodo-4-amino-benzaldehyde derivative.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10308073, 4-Fluoro-3-iodobenzaldehyde (Analog Reference). Retrieved from [Link]
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Organic Chemistry Portal. (2024). Synthesis of Fluorinated Aromatics via SNAr. Retrieved from [Link]
